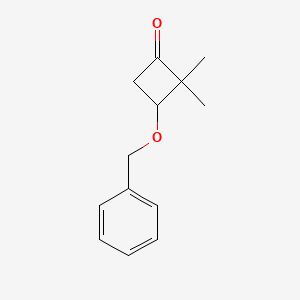

3-(Benzyloxy)-2,2-dimethylcyclobutan-1-one

描述

3-(Benzyloxy)-2,2-dimethylcyclobutan-1-one is an organic compound characterized by a cyclobutanone ring substituted with a benzyloxy group at the third position and two methyl groups at the second position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-one typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate under basic conditions. The reaction is carried out using a base such as sodium hydride, n-butyl lithium, or potassium tert-butoxide in solvents like dimethylformamide, dimethylacetamide, or N-methyl-2-pyrrolidone at temperatures ranging from 120°C to 140°C for 20 to 24 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up techniques can be applied to produce this compound in larger quantities. Optimization of reaction conditions, purification processes, and the use of efficient catalysts are essential for industrial-scale production.

化学反应分析

Types of Reactions

3-(Benzyloxy)-2,2-dimethylcyclobutan-1-one undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form alcohol derivatives.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted cyclobutanone derivatives.

科学研究应用

Organic Synthesis

3-(Benzyloxy)-2,2-dimethylcyclobutan-1-one serves as a versatile building block in organic synthesis. Its structure allows for the formation of complex molecules through various chemical reactions.

Key Reactions:

- Cycloaddition Reactions: The compound can participate in cycloaddition reactions, which are crucial for constructing cyclic structures in organic compounds.

- Functional Group Transformations: It can be used to introduce or modify functional groups, enhancing the reactivity and properties of target molecules.

Table 1: Summary of Organic Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Cycloaddition | Forms larger cyclic compounds | |

| Nucleophilic Substitution | Modifies functional groups | |

| Oxidation | Converts alcohols to ketones |

Medicinal Chemistry

The compound's structural features make it a candidate for drug development. Its potential as a lead compound in medicinal chemistry is being explored due to its biological activity.

- Anticancer Properties: Preliminary studies suggest that derivatives of this compound exhibit anticancer activity by inhibiting specific cancer cell lines.

- Antimicrobial Activity: Research indicates that this compound may possess antimicrobial properties, making it a potential candidate for developing new antibiotics.

Table 2: Biological Studies on this compound Derivatives

| Study Focus | Findings | Reference |

|---|---|---|

| Anticancer Activity | Inhibits growth of breast and colon cancer cells | |

| Antimicrobial Testing | Effective against Gram-positive bacteria |

Material Science

In material science, this compound is being investigated for its potential use in polymer chemistry and as an additive in various materials.

Applications:

- Polymer Synthesis: It can be utilized in the synthesis of novel polymers with enhanced mechanical properties.

- Additive in Coatings: The compound may improve the durability and chemical resistance of coatings used in various industrial applications.

Table 3: Applications in Material Science

| Application Type | Description | Reference |

|---|---|---|

| Polymer Chemistry | Used as a monomer for polymerization | |

| Coatings | Enhances durability and resistance |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of synthesized derivatives of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent.

Case Study 2: Polymer Development

Research conducted at a materials science laboratory focused on the incorporation of this compound into polymer matrices. The findings indicated improved mechanical strength and thermal stability of the resulting materials compared to traditional polymers.

作用机制

The mechanism of action of 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-one involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the cyclobutanone ring can undergo nucleophilic attack. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

相似化合物的比较

Similar Compounds

3-(Methoxy)-2,2-dimethylcyclobutan-1-one: Similar structure but with a methoxy group instead of a benzyloxy group.

3-(Ethoxy)-2,2-dimethylcyclobutan-1-one: Similar structure but with an ethoxy group instead of a benzyloxy group.

3-(Phenoxy)-2,2-dimethylcyclobutan-1-one: Similar structure but with a phenoxy group instead of a benzyloxy group.

Uniqueness

3-(Benzyloxy)-2,2-dimethylcyclobutan-1-one is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. The benzyloxy group enhances the compound’s ability to participate in various chemical reactions and interactions, making it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.

生物活性

3-(Benzyloxy)-2,2-dimethylcyclobutan-1-one, also known as 2,2-dimethyl-3-phenylmethoxycyclobutan-1-one, is a compound of interest due to its unique structural properties and potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Structural Information

The molecular formula for this compound is CHO. The compound features a cyclobutane ring with a benzyloxy substituent, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| SMILES | CC1(C(CC1=O)OCC2=CC=CC=C2)C |

| InChI | InChI=1S/C13H16O2/c1-13(2)... |

| InChIKey | OQYCKJLAKYHLTP-UHFFFAOYSA-N |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer activities. For instance, derivatives of cyclobutanones have shown potential in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study : A study published in the Journal of Organic Chemistry highlighted the synthesis of cyclobutanone derivatives and their evaluation against breast cancer cell lines. The results indicated that certain modifications to the cyclobutane core enhanced cytotoxicity against MCF-7 cells, suggesting that structural variations can significantly impact biological efficacy .

Antimicrobial Activity

The compound also displays antimicrobial properties. Research has demonstrated that cyclobutane derivatives possess activity against a range of bacterial strains.

Case Study : An investigation into the antibacterial effects of structurally related compounds found significant inhibition against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess the effectiveness of various concentrations of the compounds .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.

- Disruption of Cell Membrane Integrity : Antimicrobial activity is often linked to the ability of compounds to disrupt bacterial cell membranes.

- Induction of Apoptosis : Certain derivatives have been reported to activate apoptotic pathways in cancer cells.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest moderate lipophilicity, which may facilitate cellular uptake.

| Parameter | Value (Estimated) |

|---|---|

| LogP | 3.5 |

| Solubility | Moderate |

| Bioavailability | TBD |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves nucleophilic substitution or benzylation of a cyclobutanone precursor. For example, reacting 2,2-dimethylcyclobutan-1-one with benzyl bromide under basic conditions (e.g., NaH or K₂CO₃) in anhydrous THF or DMF can introduce the benzyloxy group. Reaction temperature (0–60°C) and stoichiometric ratios (1:1.2 for ketone to benzylating agent) critically impact yield. Purification via column chromatography (silica gel, hexane/EtOAc gradient) typically achieves >95% purity. Side products like over-alkylated derivatives may form if excess benzylating agent is used .

Q. How can researchers characterize the stereochemical configuration and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the cyclobutanone carbonyl (δ ~215 ppm in ¹³C NMR), benzyloxy methylene protons (δ ~4.5–4.7 ppm), and dimethyl groups (δ ~1.2–1.4 ppm). Coupling constants (e.g., J values for cyclobutane ring protons) confirm ring strain and substituent orientation.

- X-ray Crystallography : Resolves absolute configuration and bond angles, particularly useful for verifying steric effects of the 2,2-dimethyl groups .

Q. What are the common side products formed during synthesis, and how can they be minimized or separated?

- Methodological Answer : Major by-products include:

- Di-benzylated derivatives : Controlled stoichiometry (limiting benzylating agent) and low temperatures (0–25°C) reduce this.

- Ring-opening products : Avoid protic solvents (e.g., H₂O) and strong acids.

- Separation: Use preparative HPLC (C18 column, acetonitrile/water) or recrystallization (hexane/EtOAc) to isolate the target compound .

Advanced Research Questions

Q. How does the benzyloxy group influence the compound’s reactivity in subsequent transformations, such as cycloadditions or ring-opening reactions?

- Methodological Answer : The benzyloxy group acts as a steric and electronic modulator. For example:

- Cycloadditions : The electron-donating benzyloxy group enhances dienophile reactivity in Diels-Alder reactions, but steric hindrance from the 2,2-dimethyl groups may limit regioselectivity.

- Ring-Opening : Under acidic conditions (e.g., HCl/MeOH), the cyclobutanone ring undergoes strain-driven cleavage, while the benzyloxy group remains intact unless exposed to hydrogenolysis (Pd/C, H₂). Mechanistic studies using DFT calculations can predict reaction pathways .

Q. What strategies enable selective deprotection of the benzyloxy group without degrading the cyclobutanone ring?

- Methodological Answer :

- Hydrogenolysis : Pd/C (10% w/w) under H₂ (1–3 atm) in EtOH selectively removes the benzyl group. Monitor reaction progress via TLC to avoid over-reduction.

- Alternative Methods : Use BCl₃ in DCM at −78°C for acid-sensitive substrates. Validate deprotection success via FT-IR (loss of benzyl C-O stretch at ~1100 cm⁻¹) .

Q. How can computational chemistry predict the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Assess conformational stability of the cyclobutanone ring under thermal stress (e.g., 25–100°C).

- pKa Prediction Tools : Software like MarvinSuite estimates the acidity of the benzyloxy group (predicted pKa ~13–15), guiding storage conditions (neutral pH, inert atmosphere) .

Q. What are the challenges in scaling up synthesis from milligram to gram scale while maintaining purity?

- Methodological Answer : Key challenges include:

- Exothermic Reactions : Use controlled addition of benzylating agents and cooling (jacketed reactors).

- Purification at Scale : Replace column chromatography with fractional distillation or continuous flow crystallization.

- Batch Consistency : Monitor reaction kinetics via in-situ FTIR or Raman spectroscopy .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported melting points or spectral How should researchers validate their findings?

- Methodological Answer : Cross-reference data from peer-reviewed journals (e.g., Acta Crystallographica for XRD) and databases like NIST Chemistry WebBook. Reproduce synthetic protocols exactly, and use high-purity solvents to minimize variability. Contradictions in NMR shifts may arise from solvent effects (CDCl₃ vs. DMSO-d6) or impurities .

Q. Applications in Complex Synthesis

Q. How is this compound utilized as a building block in natural product synthesis or drug development?

- Methodological Answer : The strained cyclobutanone ring serves as a precursor for:

- Anti-inflammatory Agents : Functionalization at the carbonyl position (e.g., Grignard addition) generates chiral alcohols.

- Photolabile Protecting Groups : The ring’s strain facilitates photo-release of bioactive molecules in prodrug systems .

属性

IUPAC Name |

2,2-dimethyl-3-phenylmethoxycyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-13(2)11(14)8-12(13)15-9-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYCKJLAKYHLTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1=O)OCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。